2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of similar compounds, focusing on the use of 3,4-dimethoxybenzyl moiety as a protective group for 1,2-thiazetidine 1,1-dioxides, showcases the versatility of these compounds in organic synthesis. The protective group can be smoothly eliminated, indicating potential for further chemical modifications (Grunder-Klotz & Ehrhardt, 1991).
Structural and Physicochemical Studies
- A study detailed the synthesis and structure of a related heterocyclic product, highlighting the complex reactions these compounds can undergo and their potential for creating novel structures with interesting properties (Schläpfer-Dähler et al., 1984).
Biological Applications
Research on Schiff bases derived from 1,3,4-thiadiazole compounds reveals their potential in pharmacology, particularly their DNA protective ability and antimicrobial activity. These compounds offer insights into the development of new therapeutic agents (Gür et al., 2020).
Another study on the antimicrobial properties of formazans derived from Mannich base of 1,3,4-thiadiazole compounds underscores the antimicrobial potential of these chemical structures, suggesting their use in developing new antimicrobial agents (Sah et al., 2014).
Photophysical and Chemosensory Applications
- A novel pyrazoline derivative was studied for its photophysical properties and potential as a fluorescent chemosensor for metal ions, specifically for Fe3+ detection. This application demonstrates the utility of such compounds in chemical sensing technologies (Khan, 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-16-9-10-17(2)18(13-16)15-25-20-7-5-6-8-23(20)32(28,29)26(24(25)27)19-11-12-21(30-3)22(14-19)31-4/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSARREJAOIZHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide |
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